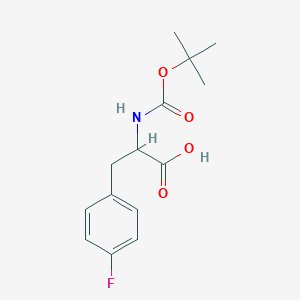

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Übersicht

Beschreibung

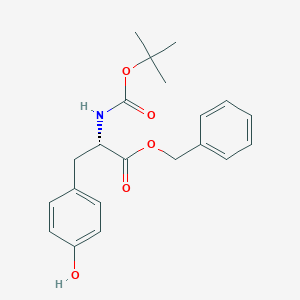

“2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid” is a compound with the molecular formula C14H18FNO4 . It is a derivative of phenylalanine , an amino acid that has been commercially used as ergogenic supplements .

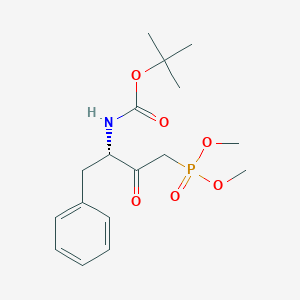

Molecular Structure Analysis

The molecular structure of this compound consists of a tert-butoxycarbonyl (Boc) group attached to an amino group, which is connected to a 3-(4-fluorophenyl)propanoic acid . The presence of the Boc group makes this compound a Boc-protected amino acid, which are commonly used in peptide synthesis.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C14H18FNO4) and its classification as a phenylalanine derivative . Unfortunately, specific properties such as melting point, boiling point, and solubility were not found in the available resources.

Wissenschaftliche Forschungsanwendungen

Peptide Self-Assembly in Nanomedicine

The compound, being a derivative of phenylalanine (Phe), can be used in the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This is particularly useful in nanomedicine for drug delivery and the development of new therapeutic paradigms .

Drug Development

Fluorinated phenylalanines, such as this compound, have been extensively used in drug research . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and bioavailability of the analogue .

Enzyme Inhibitors

Fluorinated phenylalanines have played an important role as potential enzyme inhibitors . They can deliver powerful and selective biological messages to cells, making them ideal candidates for biological applications .

Therapeutic Proteins and Peptide-Based Vaccines

The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines .

Neutron Capture Therapy

Boronic acids and their esters, which can be derived from this compound, are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Organic Synthesis

Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry . They can be used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential uses as an ergogenic supplement, given its classification as a phenylalanine derivative . Additionally, more detailed studies could be conducted to determine its physical and chemical properties, as well as its safety profile.

Wirkmechanismus

Target of Action

The primary target of Boc-P-Fluoro-Dl-Phe-Oh, also known as 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is the N-formyl peptide receptor 3 (FPR3) . FPR3 is a G protein-coupled receptor involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns .

Mode of Action

Boc-P-Fluoro-Dl-Phe-Oh interacts with its target, FPR3, by binding to it . This binding triggers a series of intracellular events that lead to the activation of immune cells . The compound’s interaction with FPR3 is so specific that the effects exerted by it on human umbilical vein endothelial cells (HUVECs) are fully suppressed by the G protein-coupled receptor inhibitor pertussis toxin, the FPR2/FPR3 antagonist WRW4, and by an anti-FPR3 antibody .

Biochemical Pathways

The interaction of Boc-P-Fluoro-Dl-Phe-Oh with FPR3 affects the biochemical pathways associated with immune cell recruitment and activation . .

Result of Action

The binding of Boc-P-Fluoro-Dl-Phe-Oh to FPR3 results in the activation of immune cells . This activation can lead to various molecular and cellular effects, depending on the specific immune response triggered.

Action Environment

The action, efficacy, and stability of Boc-P-Fluoro-Dl-Phe-Oh can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the pH of the environment . .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXSXRAUMLKRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373541 | |

| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid | |

CAS RN |

79561-25-4 | |

| Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

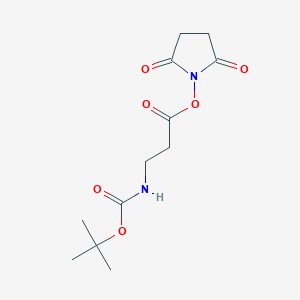

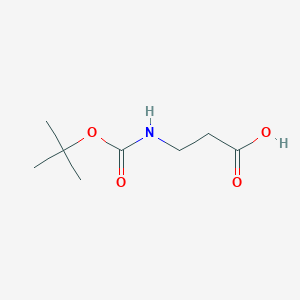

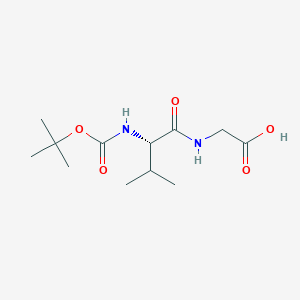

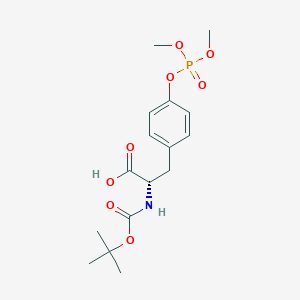

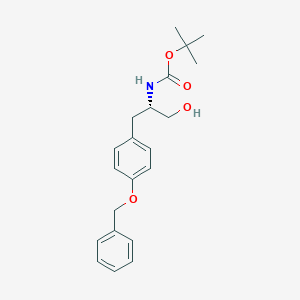

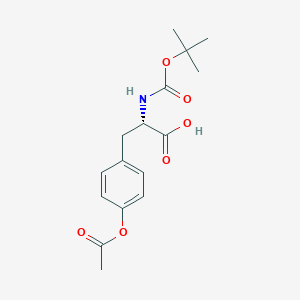

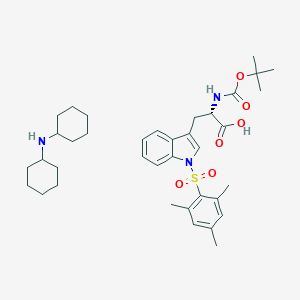

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

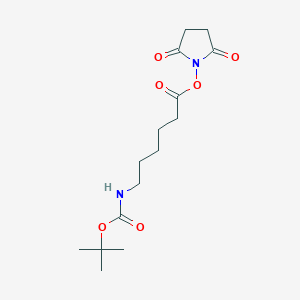

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)